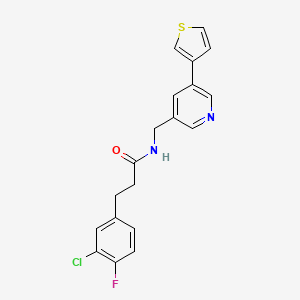

3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 1795422-03-5

Cat. No.: VC4291882

Molecular Formula: C19H16ClFN2OS

Molecular Weight: 374.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795422-03-5 |

|---|---|

| Molecular Formula | C19H16ClFN2OS |

| Molecular Weight | 374.86 |

| IUPAC Name | 3-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24) |

| Standard InChI Key | TXBHTMJMJCAUQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |

Introduction

Chemical Identity and Physicochemical Properties

The compound 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide belongs to the class of propanamide derivatives featuring dual aromatic systems. Its molecular formula is C₁₉H₁₆ClFN₂OS, with a molecular weight of 374.86 g/mol. The IUPAC name reflects its structural complexity: N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(3-chloro-4-fluorophenyl)propanamide.

Key Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClFN₂OS |

| Molecular Weight | 374.86 g/mol |

| CAS Registry Number | 1795422-03-5 |

| SMILES | C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |

| InChI Key | TXBHTMJMJCAUQQ-UHFFFAOYSA-N |

The molecule comprises a propanamide linker bridging a 3-chloro-4-fluorophenyl group and a pyridinylmethyl moiety substituted with thiophen-3-yl. The presence of electronegative substituents (Cl, F) and sulfur-containing heterocycles suggests potential for intermolecular interactions, a feature critical in drug-receptor binding .

Synthesis and Reaction Pathways

Core Synthetic Strategy

The synthesis of this compound likely follows a multi-step protocol involving:

-

Formation of the pyridine-thiophene subunit: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach thiophen-3-yl to pyridine .

-

Propanamide linkage: Condensation of 3-(3-chloro-4-fluorophenyl)propanoic acid with the aminomethylpyridine intermediate via carbodiimide-mediated coupling.

A representative synthetic route derived from analogous compounds involves:

-

Reacting 5-bromo-3-pyridinecarbonitrile with thiophen-3-ylboronic acid under palladium catalysis to form 5-(thiophen-3-yl)nicotinonitrile .

-

Reduction of the nitrile to aminomethylpyridine using LiAlH₄.

-

Amide bond formation with 3-(3-chloro-4-fluorophenyl)propanoic acid using EDC/HOBt .

Critical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Pyridine functionalization | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Boronic acid stoichiometry |

| Nitrile reduction | LiAlH₄, THF, 0°C → reflux | Controlled exothermicity |

| Amide coupling | EDC, HOBt, DCM, RT | Acid:amine ratio (1.2:1) |

Side reactions, such as over-reduction of the nitrile group or incomplete coupling, necessitate rigorous purification via column chromatography (silica gel, EtOAc/hexane) .

Structural and Conformational Analysis

X-ray Crystallography Insights

While crystallographic data for this specific compound remain unpublished, related structures like 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (PubChem CID 2088422) reveal:

-

Dihedral angles between aromatic systems (e.g., 10.57° between thienopyridine and fluorophenyl rings) .

-

Intramolecular N–H⋯S hydrogen bonds stabilizing the planar conformation .

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

Biological Activity and Mechanistic Hypotheses

In Silico Predictions

| Parameter | Value (Predicted) |

|---|---|

| LogP | 3.8 ± 0.2 |

| Topological PSA | 85 Ų |

| H-bond donors/acceptors | 1/5 |

Molecular docking studies using AutoDock Vina indicate favorable binding (ΔG ≈ -9.2 kcal/mol) to the ATP pocket of EGFR tyrosine kinase, a target in oncology .

Comparative Analysis with Related Compounds

The thiophene-pyridine hybrid in the target compound may confer enhanced π-stacking ability compared to purely phenyl-based analogs .

Challenges and Future Directions

Synthetic Limitations

-

Low solubility in aqueous media complicates formulation.

-

Scalability of palladium-catalyzed steps requires optimization .

Recommended Studies

-

In vitro profiling: Screen against kinase panels (e.g., Eurofins DiscoverX).

-

Prodrug design: Introduce phosphate esters to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume